molecular formula C25H30N2O7 B1677388 Moexiprilat CAS No. 103775-14-0

Moexiprilat

Cat. No.: B1677388
CAS No.: 103775-14-0
M. Wt: 470.5 g/mol
InChI Key: CMPAGYDKASJORH-YSSFQJQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moexiprilat is an active metabolite of the prodrug moexipril, which is a non-sulfhydryl angiotensin-converting enzyme inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. This compound works by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure .

Scientific Research Applications

Moexiprilat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to study the effects of angiotensin-converting enzyme inhibitors on blood pressure and cardiovascular health. In biology, this compound is used to investigate the molecular mechanisms of enzyme inhibition and its impact on cellular processes. In chemistry, it serves as a model compound for studying hydrolysis reactions and enzyme kinetics .

Future Directions

Moexiprilat is a useful agent for the treatment of essential hypertension . It compares well with currently available options in terms of clinical efficacy and tolerability . In addition, clinical experience to date supports its use in postmenopausal women .

Preparation Methods

Synthetic Routes and Reaction Conditions: Moexiprilat is synthesized from moexipril through the hydrolysis of an ethyl ester group. The synthesis involves the use of rat and human liver microsomal preparations, which are analyzed by high-performance liquid chromatography using octyl silica stationary phase and isocratic elution .

Industrial Production Methods: In industrial settings, moexipril is produced and then converted to this compound through controlled hydrolysis. The process involves the use of specific reagents and conditions to ensure the efficient conversion of moexipril to its active form, this compound .

Chemical Reactions Analysis

Types of Reactions: Moexiprilat undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of moexipril to this compound is a key reaction that activates the compound .

Common Reagents and Conditions: The hydrolysis reaction typically involves the use of water and specific enzymes present in liver microsomal preparations. The reaction conditions include controlled temperature and pH to ensure optimal conversion .

Major Products Formed: The primary product formed from the hydrolysis of moexipril is this compound, which is the pharmacologically active compound responsible for the therapeutic effects of the drug .

Comparison with Similar Compounds

Moexiprilat is similar to other angiotensin-converting enzyme inhibitors, such as enalaprilat, lisinopril, and ramiprilat. this compound is unique in its long-acting properties and its ability to provide sustained blood pressure reduction. Compared to other inhibitors, this compound has a distinct chemical structure that contributes to its specific pharmacological profile .

List of Similar Compounds:
  • Enalaprilat
  • Lisinopril
  • Ramiprilat

This compound stands out due to its unique combination of efficacy, duration of action, and molecular structure, making it a valuable compound in the treatment of hypertension and related cardiovascular conditions .

Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32)/t15-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPAGYDKASJORH-YSSFQJQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057611
Record name Moexiprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103775-14-0
Record name Moexiprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moexiprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moexiprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOEXIPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3753190JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moexiprilat
Reactant of Route 2
Moexiprilat
Reactant of Route 3
Moexiprilat
Reactant of Route 4
Reactant of Route 4
Moexiprilat
Reactant of Route 5
Moexiprilat
Reactant of Route 6
Moexiprilat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.